REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].C(N(CC)C(C)C)(C)C.[CH3:21][O:22][CH2:23]Cl>CN(C)C=O>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:21][O:22][CH3:23])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C)=O
|
Name
|
|
Quantity
|
6.37 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
2.72 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under ice cooling for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually added to the solution under ice cooling
|
Type
|
WAIT
|
Details
|
a reaction was carried out at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with 300 ml of diethyl ether
|
Type
|
WASH
|
Details
|
the diethyl ether layer was washed with water (100 ml×2 times)
|
Type
|
STIRRING
|
Details
|
shaken with a saturated aqueous solution of sodium chloride (50 ml×2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate by distillation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)OCOC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.66 g | |
YIELD: PERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |